molecular formula C10H17LiOSi2 B14230208 Lithium;methyl-phenyl-trimethylsilyloxysilanide CAS No. 823207-24-5

Lithium;methyl-phenyl-trimethylsilyloxysilanide

Cat. No.: B14230208
CAS No.: 823207-24-5
M. Wt: 216.4 g/mol
InChI Key: WGBDGZWUUJKUFO-UHFFFAOYSA-N
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Description

Lithium;methyl-phenyl-trimethylsilyloxysilanide is an organolithium compound with the molecular formula C10H17LiOSi2. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;methyl-phenyl-trimethylsilyloxysilanide typically involves the reaction of methyl-phenyl-trimethylsilyloxysilane with lithium metal. The reaction is carried out in an inert atmosphere, often using solvents like pentane or hexane to facilitate the reaction. The general reaction can be represented as follows:

C6H5Si(CH3)3OSi(CH3)3+LiC6H5Si(CH3)3OSi(CH3)3Li\text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_3\text{O}\text{Si}(\text{CH}_3)_3 + \text{Li} \rightarrow \text{C}_6\text{H}_5\text{Si}(\text{CH}_3)_3\text{O}\text{Si}(\text{CH}_3)_3\text{Li} C6​H5​Si(CH3​)3​OSi(CH3​)3​+Li→C6​H5​Si(CH3​)3​OSi(CH3​)3​Li

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and safety during production.

Chemical Reactions Analysis

Types of Reactions

Lithium;methyl-phenyl-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Due to the presence of the lithium atom, this compound acts as a strong nucleophile, participating in addition reactions with electrophiles.

    Deprotonation: It can deprotonate weak acids, forming new organolithium compounds.

    Substitution Reactions: It can replace halides in organic compounds, forming new carbon-lithium bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic addition reactions, the product will be an organosilicon compound with a new carbon-lithium bond.

Scientific Research Applications

Lithium;methyl-phenyl-trimethylsilyloxysilanide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.

    Polymer Chemistry: It is used in the production of silicon-based polymers and elastomers.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of lithium;methyl-phenyl-trimethylsilyloxysilanide involves its ability to act as a strong nucleophile. The lithium atom in the compound is highly reactive, allowing it to readily form new bonds with electrophiles. This reactivity is due to the polar nature of the carbon-lithium bond, which has a significant ionic character.

Comparison with Similar Compounds

Similar Compounds

    Lithium bis(trimethylsilyl)amide: Another organolithium compound used as a strong base in organic synthesis.

    Lithium triisopropylboronate: Used in the preparation of boronic acids and esters.

    Methyllithium: A simpler organolithium compound used in various organic reactions.

Uniqueness

Lithium;methyl-phenyl-trimethylsilyloxysilanide is unique due to its specific structure, which includes both methyl and phenyl groups bonded to silicon. This structure imparts unique reactivity and stability, making it suitable for specialized applications in organic synthesis and material science.

Properties

CAS No.

823207-24-5

Molecular Formula

C10H17LiOSi2

Molecular Weight

216.4 g/mol

IUPAC Name

lithium;methyl-phenyl-trimethylsilyloxysilanide

InChI

InChI=1S/C10H17OSi2.Li/c1-12(11-13(2,3)4)10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1

InChI Key

WGBDGZWUUJKUFO-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si-](C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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